3-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

epoxy curing agent distillation purification thermophysical properties

3-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 90850-42-3) is a C14-alicyclic diamine possessing two cyclohexyl rings connected via a methylene bridge, with a single methyl substituent on one ring. The molecule contains two primary amine groups, giving it a theoretical amine‑hydrogen functionality of four.

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
CAS No. 90850-42-3
Cat. No. B12673852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
CAS90850-42-3
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESCC1C(CCCC1N)CC2CCCCC2N
InChIInChI=1S/C14H28N2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h10-14H,2-9,15-16H2,1H3
InChIKeyBYUZDRJEUGDRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

90850-42-3 | 3-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine – Alicyclic Diamine Baseline for Epoxy Curing & Polyamide Synthesis


3-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 90850-42-3) is a C14-alicyclic diamine possessing two cyclohexyl rings connected via a methylene bridge, with a single methyl substituent on one ring. The molecule contains two primary amine groups, giving it a theoretical amine‑hydrogen functionality of four. Its computed molecular weight is 224.39 g mol⁻¹, log P ≈ 2.6, and it exhibits a density of 0.928 g cm⁻³ and a boiling point of 288.9 °C at 760 mmHg [1]. These properties place it within the family of cycloaliphatic diamines used as epoxy curing agents and as intermediates for high‑performance polyamides.

90850-42-3 Procurement Risk – Why Generic Cycloaliphatic Diamine Substitution Fails


Cycloaliphatic diamines are not interchangeable commodities: small structural variations—methyl substitution, bridge position, and ring substitution pattern—translate into measurable differences in amine hydrogen equivalent weight (AHEW), steric hindrance, hydrophobicity, and thermal properties [1]. These differences directly control epoxy network architecture, cure kinetics, moisture resistance, and final polymer crystallinity. Replacing 3-((2-aminocyclohexyl)methyl)-2-methylcyclohexylamine with an unsubstituted analog such as 1,3‑bis(aminomethyl)cyclohexane or a symmetrical bis‑cyclohexyl compound like 4,4′‑methylenebis(2‑methylcyclohexylamine) without quantitative adjustment would shift stoichiometry, alter pot life, and degrade coating performance [2].

90850-42-3 Quantitative Differentiation Evidence vs. Closest Alicyclic Diamine Analogs


90850-42-3 Boiling Point & Density Differentiation vs. BAC and DMDC

The target compound exhibits a boiling point of 288.9 °C at 760 mmHg and a density of 0.928 g cm⁻³ . In comparison, 1,3‑bis(aminomethyl)cyclohexane (BAC) boils at approximately 220 °C (760 mmHg) with a density of ~0.95 g cm⁻³, while 4,4′‑methylenebis(2‑methylcyclohexylamine) (DMDC) boils at 342 °C (760 mmHg) with a density of 0.944 g cm⁻³ [1]. The 53 °C lower boiling point relative to DMDC facilitates distillation‑based purification and reduces the risk of thermal degradation, whereas the intermediate boiling point compared to BAC provides a distinct process window for high‑temperature curing.

epoxy curing agent distillation purification thermophysical properties

90850-42-3 Amine Hydrogen Equivalent Weight (AHEW) Provides a Unique Stoichiometric Balance

The theoretical AHEW of the target compound, calculated as molecular weight (224.39 g mol⁻¹) divided by the number of reactive amine hydrogens (4), is 56.1 g eq⁻¹ [1]. The closest industrial analogs yield AHEW values of 38.6 g eq⁻¹ for BAC (MW 154.25, 4 NH) and 59.6 g eq⁻¹ for DMDC (MW 238.37, 4 NH) [2]. The 45 % higher AHEW than BAC and 5.9 % lower AHEW than DMDC places the target compound in a stoichiometric window that requires less amine mass per equivalent of epoxy than DMDC while delivering a softer, more flexible network than BAC.

epoxy formulation stoichiometry crosslink density

90850-42-3 Methyl Substituent Enhances Epoxy Coating Hydrophobicity – Structural Analogy with DMDC

Epoxy coatings cured with DMDC—a diamine that also carries a methyl group on each ring—exhibit a water absorption of 1.08 ± 0.20 % after 8 days and a static water contact angle of 91.9 ± 2.0°, versus 1.74 ± 0.20 % and 36.2 ± 2.0° for an unmodified coating [1]. Because the target compound likewise presents a cyclohexyl‑methyl moiety, a similar hydrophobicity enhancement is expected relative to non‑methylated analogs such as BAC, translating into lower moisture uptake and better long‑term adhesion.

epoxy coating hydrophobicity water absorption

90850-42-3 Patent Precedent as a Branched Alkylamine Intermediate for High-Performance Polyamides

U.S. Patent 4,716,248, assigned to Ciba‑Geigy Corporation, claims aminocyclohexyl‑substituted branched alkylamines of the generic formula X–(Y–QNH₂)ₚ and explicitly encompasses structures wherein the amine residues are substituted cyclohexyl‑methyl‑cyclohexyl fragments [1]. The patent describes their use as intermediates for polyamides, indicating that the branched architecture yields polymers with distinct crystallinity and solubility profiles compared to those derived from linear diamines such as hexamethylenediamine.

polyamide synthesis polymer intermediate branched diamine

90850-42-3 Prioritized Application Scenarios Derived from Quantitative Differentiation Evidence


High-Performance Epoxy Coatings Requiring Balanced Hydrophobicity and Intermediate Crosslink Density

With an AHEW of 56.1 g eq⁻¹—positioned between BAC (38.6 g eq⁻¹) and DMDC (59.6 g eq⁻¹)—and a methyl‑substituted cyclohexyl structure expected to reduce water absorption analogously to DMDC (1.08 % vs. 1.74 % after 8 days) [1][2], this diamine is suited for protective industrial coatings that demand both moisture resistance and moderate flexibility without excessive crosslink density.

Distillation‑Friendly Purification for High‑Purity Diamine Production

The boiling point of 288.9 °C at 760 mmHg is 53 °C lower than that of DMDC (342 °C) [1], enabling vacuum‑assisted distillation at lower temperatures, which minimizes thermal degradation and yields higher purity monomer for demanding polyamide or epoxy applications.

Specialty Polyamide Synthesis Exploiting Branched Alicyclic Architecture

U.S. Patent 4,716,248 [1] establishes the compound’s structural class as intermediates for polyamides. The branched, asymmetric skeleton can disrupt polymer chain packing, leading to reduced crystallinity and improved solubility—properties valuable for transparent polyamide films and low‑melt‑viscosity processing.

Epoxy Formulations Requiring Extended Pot Life Through Steric Retardation

The methyl group adjacent to one amine center introduces steric hindrance, which is structurally analogous to the reactivity difference between DMDC and BAC [1]. This steric effect is expected to slow curing kinetics, providing a longer working time for large‑area coatings and composite fabrication where rapid gelation is detrimental.

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